(Dab9)-Neurotensin (8-13) Trifluoroacetate is a synthetic peptide derived from neurotensin, a neuropeptide that plays significant roles in various physiological processes, including pain modulation, thermoregulation, and neuroendocrine functions. The specific segment (8-13) of neurotensin is crucial for its receptor binding and biological activity. This compound is particularly notable for its potential applications in cancer therapy and diagnostics due to its interaction with neurotensin receptors, which are often overexpressed in certain tumors.
Neurotensin was first isolated from the bovine hypothalamus in the 1970s, and its analogs have been synthesized for research and therapeutic purposes. The trifluoroacetate salt form is commonly used to enhance the stability and solubility of the peptide in biological assays.
(Dab9)-Neurotensin (8-13) Trifluoroacetate belongs to the class of peptide hormones and neuropeptides. It is classified based on its structure as a neurotensin analog and is categorized under bioactive peptides due to its physiological effects.
The synthesis of (Dab9)-Neurotensin (8-13) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (Dab9)-Neurotensin (8-13) Trifluoroacetate consists of a linear chain of amino acids with specific modifications at the C-terminal end. The introduction of D-amino acids increases resistance to enzymatic cleavage.
(Dab9)-Neurotensin (8-13) Trifluoroacetate undergoes various chemical reactions typical for peptides, including:
The stability of (Dab9)-Neurotensin (8-13) Trifluoroacetate can be significantly affected by these reactions, making it essential to study its pharmacokinetics in biological systems.
(Dab9)-Neurotensin (8-13) Trifluoroacetate primarily acts on neurotensin receptors, specifically the neurotensin subtype 1 receptor. Upon binding, it triggers intracellular signaling pathways that can lead to various physiological responses such as modulation of neurotransmitter release and regulation of cell proliferation.
Research indicates that this compound has a high affinity for neurotensin receptors, with binding affinities often measured in nanomolar ranges.
(Dab9)-Neurotensin (8-13) Trifluoroacetate has several scientific uses:
The synthesis of (Dab⁹)-Neurotensin (8-13) derivatives employs Fmoc-based SPPS protocols on Rink amide or Wang resins. This methodology enables precise C-terminal amidation and incorporation of non-natural amino acids like allylglycine for subsequent cyclization. Key steps include:
Table 1: SPPS Parameters for Neurotensin Analogs
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Coupling Reagent | DIC/OxymaPure in DMF | >99% efficiency per cycle |
Temperature | 75°C (microwave) | 3–5 min coupling time |
Cyclization Method | Ru-catalyzed RCM | 85–92% macrocycle formation |
Purification | RP-HPLC (0.1% TFA) | Purity >95% |
Substituting isoleucine with diaminobutyric acid (Dab) at position 9 introduces a cationic side chain that profoundly alters peptide properties:
Table 2: Biophysical Properties of Dab9-Substituted Analogs
Property | NT(8-13) | Dab9-NT(8-13) | Change |
---|---|---|---|
NTS2 affinity (Ki) | 5600 nM | 15–50 nM | 373-fold ↓ |
Plasma half-life | 8 min | 64 min | 8-fold ↑ |
α-Helicity (CD) | 22% | 41% | +86% |
Trifluoroacetate (TFA) counterions are inherent to SPPS but significantly influence peptide performance:
Table 3: Effects of Counterions on Peptide Properties
Counterion | Solubility (mg/mL) | Cellular Toxicity | FTIR Compatibility |
---|---|---|---|
Trifluoroacetate | 1.5 ± 0.3 | High (>10 nM) | Poor |
Acetate | 4.2 ± 0.6 | Low | Good |
Hydrochloride | 5.1 ± 0.4 | Moderate | Excellent |
Ultra-high-throughput methods accelerate optimization of Dab⁹-NT(8-13) analogs:
Table 4: High-Throughput Screening Platforms
Platform | Throughput | Key Application | Limitations |
---|---|---|---|
Peptide microarray | 5,226 spots/chip | Kinetic profiling (kₐ, kₒ) | pHLA stability issues |
Phage display | 10⁷–10¹¹ variants | Binder identification | Limited to natural residues |
Microplate screening | 100,000 compounds/day | TR-FRET binding assays | Signal interference |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1